molecular formula C22H22FN3O2 B2975426 N-(3,5-dimethylphenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide CAS No. 946215-57-2

N-(3,5-dimethylphenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide

Cat. No.: B2975426
CAS No.: 946215-57-2
M. Wt: 379.435
InChI Key: QMVVBIYPKAYCPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dimethylphenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a synthetic small molecule characterized by a pyridazinone core substituted with a 4-fluorophenyl group and a butanamide side chain terminating in a 3,5-dimethylphenyl moiety. The 4-fluorophenyl group may enhance target selectivity, while the dimethylphenyl substituent likely contributes to lipophilicity, influencing membrane permeability and metabolic stability.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-4-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O2/c1-15-12-16(2)14-19(13-15)24-21(27)4-3-11-26-22(28)10-9-20(25-26)17-5-7-18(23)8-6-17/h5-10,12-14H,3-4,11H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMVVBIYPKAYCPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethylphenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a complex organic compound with potential biological activities. This article explores its biological activity, synthesis, and potential applications based on diverse scientific sources.

Chemical Structure and Properties

The compound's molecular formula is C20H22F1N3O2C_{20}H_{22}F_{1}N_{3}O_{2}, and it features a butanamide backbone substituted with a pyridazine moiety and aromatic rings. The presence of multiple functional groups, including the fluorophenyl and dimethylphenyl groups, contributes to its biological activity.

Structural Formula

N 3 5 dimethylphenyl 4 3 4 fluorophenyl 6 oxopyridazin 1 6H yl butanamide\text{N 3 5 dimethylphenyl 4 3 4 fluorophenyl 6 oxopyridazin 1 6H yl butanamide}

Key Properties

PropertyValue
Molecular WeightApproximately 346.4 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. It has been studied for its potential as an inhibitor of certain enzymes and receptors involved in various disease pathways.

Potential Targets

  • Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
  • Receptor Modulation : It could modulate receptors related to pain and inflammation, making it a candidate for anti-inflammatory therapies.

Case Studies and Research Findings

  • Anti-inflammatory Activity : A study evaluated the anti-inflammatory effects of similar pyridazine derivatives. Results indicated significant inhibition of COX and LOX enzymes, suggesting that the compound could have comparable effects .
  • Analgesic Properties : Research involving related compounds demonstrated promising analgesic effects in animal models, indicating potential therapeutic uses in pain management .
  • Cancer Research : Preliminary studies suggest that compounds with similar structures may exhibit cytotoxic activity against various cancer cell lines. The mechanism appears to involve apoptosis induction .

In Vivo Studies

In vivo studies have shown that derivatives of this compound can reduce inflammation in rat models, with dosages leading to significant decreases in edema . The structure-activity relationship (SAR) analysis indicated that modifications in the aromatic rings significantly affect biological potency.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Pyridazine Ring : Start with appropriate precursors to construct the pyridazine core.
  • Substitution Reactions : Introduce the fluorophenyl group through electrophilic aromatic substitution.
  • Amide Formation : Finally, react the resulting intermediate with butyric acid derivatives to form the desired amide.

Synthetic Route Overview

StepReaction Type
1. Pyridazine SynthesisCyclization reaction
2. Aromatic SubstitutionElectrophilic substitution
3. Amide CouplingCondensation reaction

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The compound’s pyridazinone core distinguishes it from analogs with thiazole, pyrimidine, or tetrahydropyrimidine scaffolds. Key structural analogs include:

Table 1: Structural Comparison of Analogs
Compound Name Core Structure Key Substituents Hypothesized Target
Target Compound Pyridazinone 4-fluorophenyl, 3,5-dimethylphenyl FFAR2/3
2-(4-chlorophenyl)-3-methyl-N-(thiazole-2-yl)butanamide Thiazole 4-chlorophenyl, thiazole FFAR2
[4-(dimethylamino)phenyl... tetrahydro-pyrimidine] Pyrimidine Dimethylamino, dimethylphenyl Undisclosed
Pharmacopeial Forum analogs (m, n, o) Tetrahydropyrimidine Hydroxy, diphenylhexane, stereochemical variants Protease targets

Pharmacological Implications

  • Pyridazinone vs.
  • Substituent Effects: The 4-fluorophenyl group in the target compound likely increases metabolic stability over chlorinated analogs (e.g., 2-(4-chlorophenyl)-3-methyl-N-(thiazole-2-yl)butanamide) due to fluorine’s resistance to oxidative metabolism.
  • Stereochemical Considerations : Pharmacopeial Forum compounds (m, n, o) exhibit stereochemical diversity (e.g., (R)- vs. (S)-configurations), which can drastically alter receptor interactions . The target compound’s lack of defined stereochemistry suggests a racemic mixture, which may limit specificity compared to enantiopure analogs.

Research Findings and Hypothesized Mechanisms

Target Engagement and Selectivity

  • FFAR2/3 Modulation : The compound’s structural similarity to FFAR ligands in suggests agonism/antagonism at these receptors, which regulate insulin secretion and anti-inflammatory responses .
  • Comparison with Thiazole Analogs : The thiazole-containing analog in may exhibit lower FFAR3 affinity due to reduced hydrogen-bonding capacity, though its 4-chlorophenyl group could enhance hydrophobic interactions.

Metabolic and Pharmacokinetic Profiles

  • Metabolic Stability: The pyridazinone core is less prone to CYP450-mediated oxidation than tetrahydro-pyrimidine rings (e.g., Pharmacopeial Forum compounds), which may undergo rapid hydroxylation .
  • Half-Life Optimization : The dimethylphenyl group’s steric bulk may slow hepatic clearance compared to smaller substituents (e.g., methyl or hydrogen).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.